3-Iodo-4-nitro-1H-indazole-6-carboxylic acid
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Overview
Description
3-Iodo-4-nitro-1H-indazole-6-carboxylic acid is a chemical compound with the molecular formula C8H4IN3O4 and a molecular weight of 333.04 g/mol It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring
Preparation Methods
The synthesis of 3-Iodo-4-nitro-1H-indazole-6-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the iodination of 4-nitro-1H-indazole-6-carboxylic acid. The reaction conditions often involve the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction is carried out in an appropriate solvent, such as acetic acid or dichloromethane, under controlled temperature conditions.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
3-Iodo-4-nitro-1H-indazole-6-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding carboxylate salts using oxidizing agents such as potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while reduction reactions produce amino-indazole derivatives.
Scientific Research Applications
3-Iodo-4-nitro-1H-indazole-6-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Iodo-4-nitro-1H-indazole-6-carboxylic acid and its derivatives involves interactions with specific molecular targets. For example, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme, thereby blocking its activity . The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules . The iodine atom can also enhance the compound’s binding affinity to certain targets due to its size and polarizability .
Comparison with Similar Compounds
3-Iodo-4-nitro-1H-indazole-6-carboxylic acid can be compared with other indazole derivatives, such as:
3-Iodo-6-nitro-1H-indazole-4-carboxylic acid: This compound has a similar structure but differs in the position of the nitro and carboxylic acid groups.
Indazole-3-carboxylic acid: This compound lacks the iodine and nitro groups, making it less reactive in certain types of chemical reactions.
1H-Indazole-3-carboxamide: This derivative has an amide group instead of a carboxylic acid group, which can influence its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indazole derivatives.
Properties
IUPAC Name |
3-iodo-4-nitro-2H-indazole-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4IN3O4/c9-7-6-4(10-11-7)1-3(8(13)14)2-5(6)12(15)16/h1-2H,(H,10,11)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDVSUTUYUODKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)I)[N+](=O)[O-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4IN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646362 |
Source
|
Record name | 3-Iodo-4-nitro-2H-indazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885521-14-2 |
Source
|
Record name | 3-Iodo-4-nitro-1H-indazole-6-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885521-14-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Iodo-4-nitro-2H-indazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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